molecular formula C11H16ClNO2 B3028287 4-Amino-4-(p-tolyl)butanoic acid hydrochloride CAS No. 1810070-01-9

4-Amino-4-(p-tolyl)butanoic acid hydrochloride

Cat. No.: B3028287
CAS No.: 1810070-01-9
M. Wt: 229.70
InChI Key: UEXGINOZWJGYAC-UHFFFAOYSA-N
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Description

4-Amino-4-(p-tolyl)butanoic acid hydrochloride (CAS 1810070-01-9) is a high-purity organic compound of significant interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C11H16ClNO2, with a molecular weight of 229.70 . The structure features a benzyl moiety substituted with a methyl group (p-tolyl) linked to a four-carbon chain terminating in a carboxylic acid, with an amino group at the four-position, presented as the hydrochloride salt to enhance stability and solubility. This compound is related to a class of gamma-aminobutyric acid (GABA) derivatives, which are fundamental in neuroscience research. The specific stereochemistry and substitution pattern make it a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs) and for studying structure-activity relationships. It is strictly for research applications in laboratory settings . Precautionary statements should be consulted, as the compound may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . It must be stored sealed in a dry, cool environment at room temperature to ensure prolonged stability . This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-amino-4-(4-methylphenyl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXGINOZWJGYAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810070-01-9
Record name Benzenebutanoic acid, γ-amino-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810070-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with p-toluidine and butyric acid.

    Reaction: The p-toluidine undergoes a reaction with butyric acid in the presence of a catalyst, such as hydrochloric acid, to form the desired product.

    Purification: The product is then purified using recrystallization techniques to obtain this compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Reactors: Large reactors are used to mix p-toluidine and butyric acid with hydrochloric acid as a catalyst.

    Continuous Stirring: The reaction mixture is continuously stirred to ensure complete reaction.

    Filtration and Drying: The product is filtered and dried to obtain the final compound in bulk quantities.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes acid-base reactions to form salts, which are critical for solubility modulation and intermediate stabilization . For example:

  • Salt formation : Reacts with NaOH to yield sodium 4-amino-4-(p-tolyl)butanoate.

  • Proton exchange : The amino group can act as a weak base, forming hydrochlorides under acidic conditions .

Esterification

The carboxylic acid reacts with alcohols to form esters, a key step in prodrug synthesis .

Reagents/Conditions Product Yield Source
Methanol, HCl (benzene, 80°C)Methyl 4-amino-4-(p-tolyl)butanoate59.1 g
Ethanol, H₂SO₄ (room temp)Ethyl 4-amino-4-(p-tolyl)butanoate76%

Amine Protection/Deprotection

The primary amine is protected using tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions:

  • Protection : Reaction with Boc-Cl (tert-butoxycarbonyl chloride) in dichloromethane yields Boc-protected derivatives.

  • Deprotection : Trifluoroacetic acid (TFA) cleaves the Boc group under mild conditions.

Peptide Coupling

The compound serves as a building block in peptide synthesis. Carbodiimide-based coupling agents (e.g., DCC, EDCl) activate the carboxylic acid for amide bond formation :

Coupling Agent Nucleophile Product Application
DCC, HOBtAmino acidsPeptide derivativesStatin analog synthesis
EDCl, DMAPAminesAmidesBioactive molecule design

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions :

  • Oxidation to nitro groups : Using KMnO₄/H₂SO₄ forms 4-nitro-4-(p-tolyl)butanoic acid.

  • Oxidation to nitriles : Reaction with NaNO₂/HCl yields cyano derivatives.

Enzymatic Transformations

ω-Transaminases enable stereoselective synthesis of γ-amino acids, producing enantiomerically enriched products :

Enzyme Substrate Product Yield Stereochemistry
ω-Transaminaseγ-Keto acid derivative(S)-4-Amino-4-(p-tolyl)butanoic acid69%>99% ee

Reductive Amination

The amino group participates in reductive amination with ketones or aldehydes, forming secondary amines :

  • Example : Reaction with formaldehyde and NaBH₃CN yields N-methyl derivatives.

Functional Group Interconversions

  • Carboxylic acid reduction : LiAlH₄ reduces the acid to 4-amino-4-(p-tolyl)butanol.

  • Decarboxylation : Heating with CuO produces 4-amino-4-(p-tolyl)propane.

Key Mechanistic Insights

  • Acid activation : Protonation of the carboxylic acid enhances electrophilicity for nucleophilic attack in esterification/amide formation.

  • Steric effects : The p-tolyl group influences reaction rates and regioselectivity in enzymatic and chemical transformations .

Scientific Research Applications

4-Amino-4-(p-tolyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The p-tolyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The table below compares 4-amino-4-(p-tolyl)butanoic acid hydrochloride with analogs differing in substituent positions, aryl group substitutions, and stereochemistry:

Compound Name CAS Number Molecular Formula MW (g/mol) Substituents (Position, Group) Stereochemistry Applications References
This compound 1810070-01-9 C₁₁H₁₆ClNO₂ 229.70 C4: Amino, p-tolyl - Organic synthesis, research
(R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride 331846-96-9 C₁₁H₁₆ClNO₂ 229.70 C3: Amino, C4: p-tolyl R Pharmaceutical impurity standard
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride 331846-95-8 C₁₁H₁₆ClNO₂ 229.70 C3: Amino, C4: p-tolyl S Research use (not for human)
4-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride 269726-85-4 C₁₁H₁₃ClN₂O₂ 252.69 C4: Amino, 4-cyanophenyl - Intermediate in organic synthesis
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride 331846-94-7 C₁₁H₁₆ClNO₂ 229.70 C3: Amino, C4: m-tolyl R Research applications
(S)-3-Amino-4-(4-CF₃-phenyl)butanoic acid hydrochloride 270065-79-7 C₁₁H₁₂F₃ClNO₂ 283.67 C3: Amino, C4: 4-CF₃-phenyl S B-amino acid analogs, drug research

Key Findings

Structural Isomerism
  • Substituent Position: The target compound’s amino and p-tolyl groups on C4 create a quaternary carbon, increasing steric hindrance compared to analogs like (R)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride (amino at C3, p-tolyl at C4) .
  • Aryl Group Variations: Electron-withdrawing groups (e.g., -CN in 4-cyanophenyl derivatives) enhance polarity, affecting solubility and reactivity . Trifluoromethyl groups (e.g., 4-CF₃-phenyl) introduce strong hydrophobicity and metabolic stability, useful in drug design .
Stereochemistry
  • Enantiomers such as (R)- and (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride exhibit distinct pharmacological profiles. For example, the (R)-isomer is used as an impurity standard in sitagliptin manufacturing, highlighting the importance of chiral resolution .

Biological Activity

4-Amino-4-(p-tolyl)butanoic acid hydrochloride, with the molecular formula C₁₁H₁₆ClNO₂ and a molecular weight of approximately 229.70 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including an amino group, a carboxylic acid, and a p-tolyl group. Its structural characteristics contribute to its reactivity and biological interactions:

  • Chemical Formula : C₁₁H₁₆ClNO₂
  • Appearance : White to off-white solid
  • Solubility : Soluble in water

Research indicates that this compound acts primarily as a modulator of gamma-aminobutyric acid (GABA) receptors. GABA is the main inhibitory neurotransmitter in the central nervous system (CNS), and modulation of its receptors can lead to significant pharmacological effects:

  • GABA Receptor Interaction : Enhances GABAergic transmission, leading to increased inhibitory effects on neuronal excitability.
  • Potential Therapeutic Effects : May exhibit anxiolytic (anxiety-reducing) and anticonvulsant properties.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings
GABA Receptor ModulationEnhances GABAergic transmission; potential anxiolytic and anticonvulsant effects.
Neuropharmacological StudiesInvestigated for effects on neurotransmitter systems; suggests utility in treating anxiety disorders.
Synthesis ApplicationsUsed in asymmetric hydrogenation processes; yields high purity products relevant to pharmaceuticals.

Case Studies and Research Findings

  • Neuropharmacological Applications :
    • A study highlighted the compound's ability to modulate GABA receptors, suggesting its use in treating conditions such as anxiety and epilepsy. In vitro studies demonstrated enhanced GABAergic transmission leading to increased inhibitory neuronal activity.
  • Synthesis and Yield Studies :
    • The compound has been utilized in various synthetic routes to produce derivatives with potential pharmacological applications. For example, it was involved in the synthesis of intermediates for sitagliptin, a diabetes medication, achieving yields exceeding 99% with significant enantiomeric excess (ee) values.
  • Comparative Analysis with Similar Compounds :
    • Structural analogs such as 4-Aminobutyric Acid and p-Toluenesulfonamide were compared to assess differences in biological activity. While they share certain characteristics, this compound is distinguished by its specific receptor interactions.

Future Research Directions

Further research is warranted to elucidate the precise mechanisms underlying the compound's effects on GABA receptors and its potential side effects. Investigating the pharmacokinetics and long-term effects of this compound could provide valuable insights into its therapeutic applications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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